2-cyano-3-(3-pyridinyl)acrylic acid
Description
2-Cyano-3-(3-pyridinyl)acrylic acid is a cyanoacrylic acid derivative featuring a pyridine ring at the 3-position of the acrylate backbone. This compound is primarily investigated for its role as an electron acceptor and anchoring group in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) . The cyano group enhances electron-withdrawing capacity, while the pyridine moiety contributes to π-conjugation and coordination with metal oxides (e.g., TiO₂) in solar cell architectures. Its synthesis typically involves Knoevenagel condensation between pyridine-carbaldehyde derivatives and cyanoacetic acid .
Properties
Molecular Formula |
C9H6N2O2 |
|---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
2-cyano-3-pyridin-3-ylprop-2-enoic acid |
InChI |
InChI=1S/C9H6N2O2/c10-5-8(9(12)13)4-7-2-1-3-11-6-7/h1-4,6H,(H,12,13) |
InChI Key |
SJDCYAGLGBTHKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C=C(C#N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via a Knoevenagel condensation mechanism, where malonic acid acts as both a reactant and an acid catalyst. Piperidine facilitates deprotonation, enhancing the nucleophilic attack of the enolate on the aldehyde. Key parameters include:
-
Molar Ratio : A 1:2–2.5 ratio of 2-pyridinecarboxaldehyde to malonic acid ensures complete conversion.
-
Catalyst Loading : Piperidine at 12–15% of the aldehyde’s mass maximizes yield without side reactions.
-
Temperature and Time : Heating at 65°C for 3 hours balances reaction efficiency and energy consumption.
Industrial Scalability
The method’s scalability is demonstrated in multi-gram syntheses (e.g., 10.7 g of 2-pyridinecarboxaldehyde yielding 7.8 g of product). Post-reaction cooling to 0–5°C followed by acidification with concentrated HCl precipitates the product, simplifying isolation.
Alternative Synthetic Routes
While the condensation method dominates industrial production, alternative approaches have been explored for niche applications:
Cyanoacetate Derivative Condensation
VulcanChem reports unspecified condensation reactions using cyanoacetate derivatives and pyridine-containing aldehydes under basic conditions. Although details are limited, this route may involve intermediates like ethyl cyanoacetate, which could offer tunable reactivity for specialized derivatives.
Comparative Analysis of Methods
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(3-pyridinyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the pyridine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the pyridine ring or the cyano group.
Scientific Research Applications
2-cyano-3-(3-pyridinyl)acrylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-cyano-3-(3-pyridinyl)acrylic acid involves its interaction with specific molecular targets and pathways. The cyano group and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The optoelectronic properties of cyanoacrylic acid derivatives are highly dependent on substituents. Below is a comparison with structurally related compounds:
Key Observations :
- Quinoxaline and Thiophene Additions: Compounds 6 and 7 incorporate quinoxaline (electron-deficient) and thiophene (electron-rich) moieties, extending conjugation and enabling bipolar charge transport. Compound 6’s ethylenedioxythiophene group further improves charge transfer efficiency compared to compound 7 .
- Quinoline Derivatives: Q9 exhibits red-shifted absorption due to the quinoline core’s extended π-system, enhancing light-harvesting in the visible spectrum .
Electronic and Optical Properties
DFT calculations and experimental data reveal critical differences in energy levels and light absorption:
Key Observations :
- Narrower Energy Gaps : Compounds 6 and 7 exhibit smaller HOMO-LUMO gaps (~2.09–2.20 eV) than Q9 (2.37 eV), facilitating charge excitation .
- Extended Absorption: Quinoline-based Q9 absorbs at longer wavelengths (up to 650 nm), advantageous for near-infrared light utilization .
Photovoltaic Performance
Experimental photovoltaic parameters highlight efficiency variations:
Key Observations :
- Higher Voc and ΔGinject : Compound 6 outperforms compound 7 due to superior electron injection efficiency (ΔGinject = -0.73 eV) and open-circuit voltage (0.96 V) .
- Metal-Complex Superiority : Ruthenium-based Q10 achieves a PCE of 8.2%, far exceeding organic dyes, highlighting the impact of metal coordination on charge separation .
Q & A
Basic: What synthetic methodologies are commonly employed for 2-cyano-3-(3-pyridinyl)acrylic acid, and how is purity validated?
Answer:
The synthesis typically involves Knoevenagel condensation between cyanoacetic acid derivatives and pyridine-containing aldehydes. Multi-step protocols may include Sonogashira coupling for introducing conjugated systems (e.g., thiophene or carbazole groups) . Characterization relies on:
- Elemental analysis (e.g., C, H, N, S content within ±0.3% of theoretical values) .
- Mass spectrometry (MS) to confirm molecular ion peaks (e.g., [M⁺] at m/z 600.1036) .
- UV-Vis spectroscopy to assess π–π* transitions (absorption in 380–550 nm range) .
Basic: How are spectroscopic techniques utilized to confirm structural integrity?
Answer:
- ¹H/¹³C NMR identifies proton environments (e.g., cyano group at δ ~110–120 ppm, pyridinyl protons at δ ~7–9 ppm).
- FT-IR verifies functional groups (C≡N stretch ~2200 cm⁻¹, carboxylic acid O–H ~2500–3500 cm⁻¹) .
- Single-crystal X-ray diffraction resolves supramolecular interactions, such as hydrogen bonding in pyridinium salts .
Advanced: What computational approaches predict electronic properties for optoelectronic applications?
Answer:
Density Functional Theory (DFT) calculations are critical:
- Energy gaps : Predict narrow HOMO-LUMO gaps (e.g., 2.09–2.20 eV) for visible-light absorption .
- Injection efficiency : ΔGinject values (e.g., −0.73 eV) correlate with electron transfer efficacy in organic solar cells .
- Orbital distribution : HOMO localized on donor moieties (e.g., carbazole), LUMO on acceptor groups (e.g., cyanoacrylate) .
Advanced: How can contradictions between experimental and computational thermodynamic data be resolved?
Answer:
- Adiabatic calorimetry measures heat capacities (5–370 K range) to derive entropy (S°) and enthalpy (H°) values .
- Polynomial fitting of experimental data improves agreement with computational models .
- Phase-specific studies : Compare condensed-phase vs. gas-phase properties using vacuum calorimetry and quantum mechanics .
Safety: What protocols mitigate risks during handling?
Answer:
- Toxicity data : Cyanide derivatives require strict exposure controls (e.g., TDLo for skin: 620 mg/kg in rodents) .
- Decomposition : Avoid heating >200°C to prevent toxic CN⁻ and NOx emissions .
- Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and respiratory protection during synthesis .
Biological Evaluation: How is antioxidant activity assessed, and what structural features enhance efficacy?
Answer:
- In vitro assays : DPPH radical scavenging and lipid peroxidation inhibition (IC50 values compared to ascorbic acid) .
- Structure-activity relationships : Electron-withdrawing groups (e.g., cyano) enhance radical stabilization, while thiophene rings improve lipophilicity .
Materials Science: How do substituents influence optical properties for photonic devices?
Answer:
- Substituent effects : Thiophene or carbazole extensions redshift absorption (e.g., 550 nm vs. 400 nm for simpler derivatives) .
- Quantum yield optimization : Conjugated systems increase excited-state lifetimes (e.g., 6.5 ns for carbazole derivatives) .
- Dye-sensitized solar cells (DSSCs) : Higher LHE (light-harvesting efficiency) and Voc (0.96 eV) achieved with EDOT (3,4-ethylenedioxythiophene) substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
